1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and a dimethoxyphenyl acetate moiety
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-16-8-7-13(9-17(16)25-2)10-19(23)26-14-11-22(12-14)20-21-15-5-3-4-6-18(15)27-20/h3-9,14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPJEWXQHAKMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: This compound shares the benzothiazole and azetidine rings but lacks the dimethoxyphenyl acetate moiety.
Benzo[d]thiazole-2-thiol: Another related compound with a benzothiazole ring but different functional groups.
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,4-dimethoxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 384.5 g/mol. Its structure includes a benzo[d]thiazole ring fused with an azetidine ring and an acetate moiety derived from 3,4-dimethoxyphenyl. The presence of these functional groups is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1396863-34-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol.
- Synthesis of the Azetidine Ring : This is often accomplished via cyclization of β-amino alcohols or halides.
- Esterification : The final step involves coupling the azetidine with the acetate derived from 3,4-dimethoxyphenyl.
Antimicrobial Properties
Research has indicated that compounds containing benzo[d]thiazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that related thiazole compounds demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus. The introduction of the azetidine ring may enhance this activity by improving the compound's ability to penetrate microbial membranes.
Anticancer Activity
The potential anticancer properties of benzo[d]thiazole derivatives have been extensively studied. In vitro assays have demonstrated that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cell survival.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that similar compounds exhibited minimum inhibitory concentrations (MICs) as low as 100 µg/mL against E. coli MTCC 443, suggesting significant antimicrobial potential .
- Anticancer Activity : In a study evaluating various thiazole derivatives, compounds with similar structural features showed IC50 values ranging from 15.6 to 125 µg/mL against Cryptococcus neoformans, indicating their potential as therapeutic agents .
- In Vivo Studies : Animal model studies have demonstrated that related compounds significantly suppress tumor growth and improve survival rates in murine models of cancer when administered at specific dosages .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming the azetidine ring, benzo[d]thiazole, and dimethoxyphenyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
- HPLC-PDA : Ensures purity (>95%) and detects impurities from side reactions .
What structural features contribute to its potential biological activity?
Q. Basic
- Azetidine ring : Enhances conformational rigidity and metabolic stability compared to larger heterocycles.
- Benzo[d]thiazole moiety : Imparts π-π stacking interactions with biological targets, commonly observed in kinase inhibitors .
- 3,4-Dimethoxyphenyl group : Modulates lipophilicity and membrane permeability, critical for CNS penetration .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Temperature control : Lower temperatures (0–5°C) during azetidine formation reduce side reactions like ring-opening .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for benzo[d]thiazole introduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes ester hydrolysis .
Validation : Monitor reaction progress via TLC or LC-MS and use Design of Experiments (DoE) to identify optimal parameters .
How can structure-activity relationships (SAR) be systematically investigated for this compound?
Q. Advanced
- Analog synthesis : Replace the dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents .
- Computational modeling : Perform density functional theory (DFT) calculations to predict binding affinities with target proteins (e.g., kinases, GPCRs) .
- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate with substituent effects .
How should contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
Q. Advanced
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and apply statistical tests (e.g., ANOVA with post-hoc analysis) .
- Metabolic stability testing : Assess compound degradation in serum-containing media to rule out false negatives .
What methodologies are recommended for evaluating environmental impacts of this compound?
Q. Advanced
- Environmental persistence : Use OECD 301 biodegradation tests to measure half-life in soil/water matrices .
- Ecototoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
- Bioaccumulation potential : Calculate log Kow values via shake-flask experiments or computational tools like EPI Suite .
How can computational tools enhance the study of this compound’s reactivity?
Q. Advanced
- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
- ADMET prediction : Use platforms like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
